molecular formula C15H14Cl3NO2S2 B12479184 2,5-dichloro-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}benzenesulfonamide

2,5-dichloro-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}benzenesulfonamide

Cat. No.: B12479184
M. Wt: 410.8 g/mol
InChI Key: KCDVQIOFYFNEPY-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}benzenesulfonamide is an organic compound with a complex structure that includes a benzenesulfonamide core, two chlorine atoms at the 2 and 5 positions, and a 2-[(4-chlorobenzyl)sulfanyl]ethyl group attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-[(4-chlorobenzyl)sulfanyl]ethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, sodium hydroxide (NaOH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzenesulfonamides

Scientific Research Applications

2,5-dichloro-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}benzenesulfonamide has been widely used in scientific research due to its ability to inhibit the activity of carbonic anhydrase (CA). CA is an enzyme that catalyzes the reversible hydration of carbon dioxide and plays a crucial role in various physiological processes, including acid-base balance and respiration. This compound has been investigated for its potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and altitude sickness. Additionally, it has shown anti-inflammatory and anti-tumor properties, making it a candidate for cancer research.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}benzenesulfonamide involves the inhibition of carbonic anhydrase by binding to the zinc ion at the active site of the enzyme. This binding prevents the hydration of carbon dioxide, leading to a decrease in the concentration of bicarbonate ions and an increase in the concentration of carbon dioxide in the blood. This mechanism has been exploited in various applications, including the treatment of glaucoma, epilepsy, and altitude sickness.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}benzenesulfonamide is unique due to its specific structural features, such as the presence of both chlorine and sulfanyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase with high potency and selectivity sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C15H14Cl3NO2S2

Molecular Weight

410.8 g/mol

IUPAC Name

2,5-dichloro-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]benzenesulfonamide

InChI

InChI=1S/C15H14Cl3NO2S2/c16-12-3-1-11(2-4-12)10-22-8-7-19-23(20,21)15-9-13(17)5-6-14(15)18/h1-6,9,19H,7-8,10H2

InChI Key

KCDVQIOFYFNEPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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